Amberlite(r) ira-67

Descripción general

Descripción

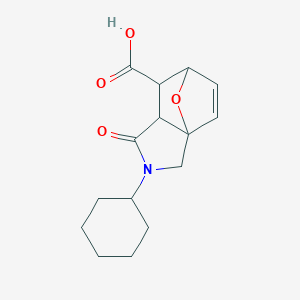

Synthesis Analysis

The synthesis of complex chemical compounds often involves multi-step reactions that provide insights into the compound's formation and structural features. For instance, the synthesis of polyamides and other related compounds can be achieved through aromatic nucleophilic substitution reactions and subsequent polycondensation processes, as demonstrated by Hsiao, Yang, and Chen (2000) in their work on synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units (Hsiao, Yang, & Chen, 2000). Such methods can be extrapolated to the synthesis of the compound , highlighting the importance of precise reaction conditions and the selection of suitable reactants.

Molecular Structure Analysis

The molecular structure of chemical compounds is pivotal in determining their chemical behavior and interaction with other substances. X-ray diffraction analysis and NMR spectroscopy are common techniques used for structural elucidation. For example, Nakayama et al. (1998) employed X-ray diffraction to determine the structure of a compound, providing valuable information on its geometrical configuration and electronic structure (Nakayama, Akiyama, Sugihara, & Nishio, 1998). Such analyses are crucial for understanding the spatial arrangement and potential reactivity sites within the molecule.

Chemical Reactions and Properties

The reactivity of a compound is influenced by its chemical structure, which dictates the types of reactions it can undergo. For instance, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, showcasing the compound's ability to undergo cyclization under specific conditions (Browne, Skelton, & White, 1981). Understanding these reactions is essential for predicting the compound's behavior in synthetic and natural environments.

Physical Properties Analysis

The physical properties of a compound, including its solubility, thermal stability, and film-forming ability, are key to its practical applications. Polyamides derived from specific diamines and dicarboxylic acids, for example, exhibit non-crystallinity, high thermal stability, and excellent solubility in polar solvents, as well as the ability to form transparent, flexible films (Yang, Hsiao, & Yang, 1996). These properties are crucial for applications in materials science and engineering.

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals and stability under various conditions, define a compound's usability in different chemical processes. Studies on the reactivity of compounds with specific functional groups or structural motifs can provide insights into the chemical properties of the compound . For example, the efficient synthesis and characterization of polyamides with specific structural features indicate the impact of molecular design on the chemical properties of materials (Liaw, Huang, Hsu, & Chen, 2002).

Aplicaciones Científicas De Investigación

Desmineralización Industrial

Amberlite™ IRA67 es una resina de intercambio aniónico de base débil, de tipo gel, acrílica y gaussiana que se utiliza en aplicaciones de desmineralización industrial . Ofrece un buen equilibrio entre alta capacidad, alta estabilidad y resistencia a la contaminación orgánica para sistemas regenerados en co-flujo en el tratamiento de agua industrial .

Desacidificación

Amberlite IRA-67 se utiliza para la desacidificación . Elimina eficazmente los ácidos minerales, así como el dióxido de carbono y los compuestos orgánicos .

Desionización de Licor de Proceso

Este compuesto se utiliza en la desionización de licor de proceso . Reduce la carga iónica en la resina aniónica de base fuerte y también la protege de la contaminación orgánica .

Aislamiento de Productos Naturales Ácidos

Amberlite IRA-67 se utiliza para el aislamiento de productos naturales ácidos . Permite una adsorción y desorción efectiva de moléculas orgánicas de origen natural .

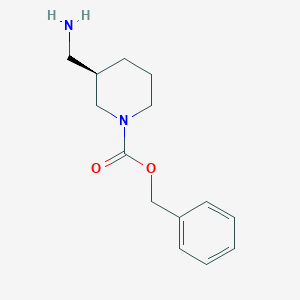

Síntesis de Derivados de 1, 8-dioxoxanteno

Amberlite™ IRA67 se ha utilizado como un catalizador novedoso y eficiente de resina de intercambio iónico para la síntesis de derivados de 1, 8-dioxoxanteno<a aria-label="4: " data-citationid="df2f0bb4-4e94-d3a4-7e39-ad06fdf4e8e7-32" h="ID=SERP,5015.1" href="https://www.researchgate.net/publication/338151775_AmberliteTM

Mecanismo De Acción

Target of Action

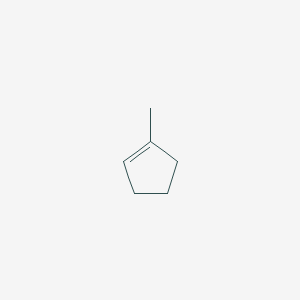

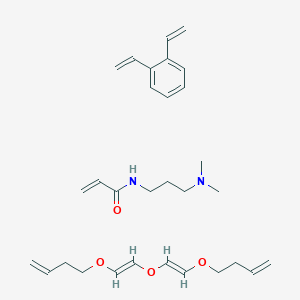

Amberlite® IRA-67, also known as 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide, is a weak base anion exchange resin . Its primary targets are mineral acids, carbon dioxide, and organics present in the water . It is particularly effective in removing these substances, thereby reducing the ionic load on the strong base anion resin .

Mode of Action

Amberlite® IRA-67 interacts with its targets through ion exchange processes . It effectively removes mineral acids, carbon dioxide, and organics from water, reducing the ionic load on the strong base anion resin . This interaction also protects the strong base anion resin from organic fouling . The weak base anion resin increases a system’s overall capacity to remove organics .

Biochemical Pathways

The biochemical pathways affected by Amberlite® IRA-67 primarily involve the removal of mineral acids, carbon dioxide, and organics from water . By reducing the ionic load on the strong base anion resin, it enhances the overall efficiency and throughput of a demineralization system .

Pharmacokinetics

It has a high capacity, excellent physical stability, and fast kinetics .

Result of Action

The molecular and cellular effects of Amberlite® IRA-67’s action primarily involve the removal of mineral acids, carbon dioxide, and organics from water . This results in the demineralization of water, making it suitable for various industrial applications .

Action Environment

The action of Amberlite® IRA-67 is influenced by environmental factors such as temperature and the presence of organic compounds . It is ideally used when treating water with high organic fouling potential, high percentage of mineral acidity (FMA), relatively high remaining carbon dioxide content, and system layouts without a degasifier .

Propiedades

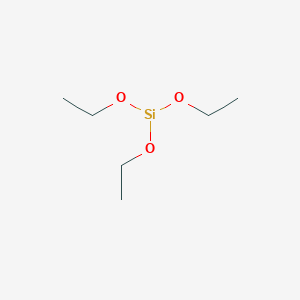

IUPAC Name |

1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3.C10H10.C8H16N2O/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-4-8(11)9-6-5-7-10(2)3/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;4H,1,5-7H2,2-3H3,(H,9,11)/b11-9+,12-10+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXNLYRRYYOMNG-JDDKLYJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCNC(=O)C=C)C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65899-87-8 | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

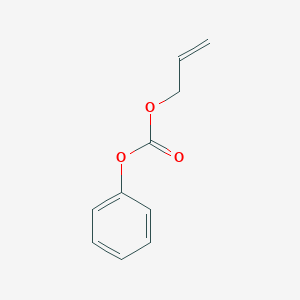

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)